WSP-1

Beschreibung

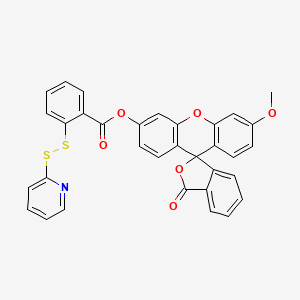

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(6'-methoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2-(pyridin-2-yldisulfanyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H21NO6S2/c1-37-20-13-15-25-27(18-20)39-28-19-21(14-16-26(28)33(25)24-10-4-2-8-22(24)32(36)40-33)38-31(35)23-9-3-5-11-29(23)41-42-30-12-6-7-17-34-30/h2-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKQAUGSGQUCDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C5=CC=CC=C5SSC6=CC=CC=N6)C7=CC=CC=C7C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H21NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

WSP-1: An In-depth Technical Guide to its Mechanism of Action for Hydrogen Sulfide Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Washington Probe 1 (WSP-1) is a widely utilized fluorescent probe for the detection of hydrogen sulfide (H₂S), a critical gaseous signaling molecule involved in numerous physiological and pathological processes. This guide provides a comprehensive overview of the core principles of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its application in cellular and solution-based assays.

Core Mechanism of Action: A "Turn-On" Fluorescent Response

This compound is designed as a "turn-on" fluorescent probe, meaning it is essentially non-fluorescent until it reacts with its target analyte, H₂S. This reaction-based sensing mechanism provides a high signal-to-noise ratio, making it a sensitive tool for H₂S detection. The core of the this compound molecule contains a disulfide bond linked to a fluorophore. The detection of H₂S by this compound is predicated on a tandem nucleophilic substitution-cyclization reaction. In the presence of H₂S, the disulfide bond is cleaved, initiating an intramolecular cyclization that releases the unquenched fluorophore, resulting in a significant increase in fluorescence intensity.[1][2] This reaction is highly selective for H₂S over other biologically relevant reactive sulfur species (RSS) such as cysteine and glutathione.

dot

Caption: Reaction mechanism of this compound with H₂S.

Quantitative Data

The following tables summarize the key quantitative parameters of the this compound probe based on available literature.

Table 1: Photophysical and Chemical Properties of this compound

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | 465 nm | [1][3] |

| Emission Wavelength (λem) | 515 nm | [1][3] |

| Quantum Yield (Φ) | < 0.1 (before reaction) | [4] |

| Linear Detection Range | Varies by experimental conditions | |

| Selectivity | High for H₂S over other RSS | [1][2] |

| Detection Limit | Not explicitly reported | |

| Reaction Rate | Rapid | [1] |

Table 2: Experimental Conditions for this compound Application

| Parameter | Recommended Value/Range | Reference |

| This compound Working Concentration | 10 - 100 µM | [1][3] |

| Solvent for Stock Solution | DMSO or DMF | [5] |

| Incubation Time (in vitro) | 30 minutes | [3] |

| Incubation Temperature | 37°C | [3] |

| pH Range for Optimal Activity | Physiologic pH (around 7.4) |

Experimental Protocols

This section provides detailed methodologies for the application of this compound in both in vitro fluorometric assays and cellular imaging.

In Vitro Fluorometric Assay for H₂S Detection

This protocol describes the use of this compound to quantify H₂S in a cell-free system using a fluorescence plate reader.

Materials:

-

This compound probe

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cetyltrimethylammonium bromide (CTAB) (optional, for enhancing probe solubility)

-

H₂S donor (e.g., NaHS)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in anhydrous DMSO to prepare a stock solution of 1-10 mM. Store the stock solution at -20°C, protected from light.

-

Preparation of Working Buffer: Prepare PBS (pH 7.4). For some applications, the addition of 0.1-1 mM CTAB to the PBS can improve the solubility and performance of this compound.

-

Preparation of H₂S Standards: Prepare a fresh stock solution of an H₂S donor (e.g., 10 mM NaHS) in deoxygenated water. From this stock, prepare a series of dilutions in the working buffer to create a standard curve.

-

Assay Setup: In a 96-well black microplate, add the H₂S standards and samples to individual wells.

-

Addition of this compound: Dilute the this compound stock solution in the working buffer to the desired final concentration (e.g., 10 µM). Add the this compound working solution to each well.

-

Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~465 nm and emission at ~515 nm.

-

Data Analysis: Subtract the fluorescence of a blank control (working buffer with this compound but no H₂S) from all readings. Plot the fluorescence intensity of the standards against their concentration to generate a standard curve. Use this curve to determine the H₂S concentration in the unknown samples.

dot

Caption: Workflow for in vitro H₂S detection using this compound.

Cellular Imaging of H₂S with this compound

This protocol outlines the procedure for visualizing intracellular H₂S in cultured cells using fluorescence microscopy.

Materials:

-

Cultured cells on glass-bottom dishes or coverslips

-

Cell culture medium

-

This compound probe

-

Anhydrous DMSO

-

PBS (pH 7.4)

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Procedure:

-

Cell Culture: Plate cells on a suitable imaging vessel and culture until they reach the desired confluency.

-

Preparation of this compound Loading Solution: Dilute the this compound stock solution (in DMSO) with serum-free cell culture medium or PBS to a final concentration of 10-50 µM.

-

Cell Loading: Remove the culture medium from the cells and wash once with PBS. Add the this compound loading solution to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator.

-

Wash: After incubation, remove the loading solution and wash the cells two to three times with warm PBS to remove any excess probe.

-

Treatment (Optional): If investigating the effect of a drug or stimulus on H₂S production, add the treatment compound to the cells in fresh culture medium and incubate for the desired period.

-

Fluorescence Imaging: Mount the imaging vessel on the stage of a fluorescence microscope. Acquire images using a filter set appropriate for the fluorophore (excitation ~465 nm, emission ~515 nm). It is crucial to use consistent imaging settings (e.g., exposure time, gain) across all samples for accurate comparison.

-

Data Analysis: Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji). Correct for background fluorescence by measuring the intensity of a region with no cells.

dot

Caption: Workflow for cellular H₂S imaging with this compound.

Conclusion

This compound is a robust and selective fluorescent probe for the detection of hydrogen sulfide. Its "turn-on" mechanism provides high sensitivity for both in vitro quantification and intracellular imaging of H₂S. By following the detailed protocols and understanding the core principles outlined in this guide, researchers can effectively utilize this compound to investigate the multifaceted roles of H₂S in biological systems. Further optimization of experimental conditions may be necessary depending on the specific application and cell type.

References

WSP-1 Probe: A Technical Guide to Hydrogen Sulfide Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the WSP-1 fluorescent probe, a valuable tool for the selective and rapid detection of hydrogen sulfide (H₂S) in biological systems. This document outlines the probe's spectral properties, mechanism of action, and detailed experimental protocols for its application in cellular imaging and analysis.

Core Principles of this compound Probe

This compound is a fluorescent probe designed for the specific detection of hydrogen sulfide. It operates on a "turn-on" mechanism, where it remains in a non-fluorescent state until it reacts with H₂S. This reaction triggers a chemical transformation that releases a fluorophore, resulting in a detectable fluorescent signal.[1][2] This high signal-to-background ratio makes this compound a sensitive tool for tracking endogenous or exogenous H₂S in live cells and other biological samples.

Spectral Properties

The key spectral characteristics of the this compound probe are its excitation and emission maxima. Upon reaction with H₂S, the resulting fluorophore exhibits a distinct spectral profile, which is crucial for designing imaging experiments and selecting appropriate filter sets for fluorescence microscopy.

| Probe | Excitation Maximum (nm) | Emission Maximum (nm) |

| This compound | 465 | 515 |

Table 1: Excitation and Emission Spectra of this compound Probe.[1][2][3]

Mechanism of Action

The functionality of the this compound probe is based on a specific chemical reaction with hydrogen sulfide. The probe molecule contains a recognition site that selectively interacts with H₂S. This interaction initiates an intramolecular cyclization reaction, leading to the cleavage of a specific bond and the release of a highly fluorescent compound.

Experimental Protocols

The following protocols provide a general framework for the use of the this compound probe in cell-based assays. It is important to note that optimal conditions, such as probe concentration and incubation time, may vary depending on the cell type and experimental setup and should be determined empirically.

Preparation of this compound Stock Solution

-

Equilibration: Allow the vial of this compound to warm to room temperature before opening.

-

Reconstitution: Dissolve the this compound powder in anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution, typically at a concentration of 5 mM.

-

Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. The stock solution is generally stable for at least three months under these conditions.[3]

In Vitro Staining Protocol for Cultured Cells

This protocol is a general guideline for staining adherent cells in a multi-well plate format.

Detailed Steps:

-

Cell Seeding: Seed cells in a suitable culture vessel (e.g., 8-well or 96-well plate) and allow them to adhere and reach the desired confluency (e.g., ~90%).[1][3]

-

Preparation of Working Solution: On the day of the experiment, dilute the this compound stock solution in a suitable buffer (e.g., standard buffer, HEPES-NaOH) to the final working concentration. Working concentrations reported in the literature range from 10 µM to 100 µM.[3][4]

-

Cell Loading: Remove the culture medium from the cells and add the this compound working solution.

-

Incubation: Incubate the cells at 37°C for a period of 30 to 60 minutes.[1][3] The optimal incubation time should be determined for each cell type.

-

Washing: After incubation, remove the this compound solution and wash the cells with a suitable buffer, such as Dulbecco's Phosphate-Buffered Saline (DPBS), to remove any excess probe.[1][3]

-

(Optional) H₂S Donor Treatment: If studying the effects of an exogenous H₂S source, add the H₂S donor compound at the desired concentration and incubate for the appropriate time.[1][3]

-

Imaging: Acquire fluorescent images using a fluorescence microscope equipped with appropriate filters for the this compound probe (Excitation ~465 nm, Emission ~515 nm).[1][3]

Protocol for Plant Tissues

The this compound probe can also be utilized for detecting H₂S in plant tissues.

-

Incubation: Transfer the plant tissue (e.g., seedling roots) to a buffer solution (e.g., 20 mM HEPES-NaOH, pH 7.5) containing the this compound probe at a suitable concentration (e.g., 15 µM).[3]

-

Dark Incubation: Incubate the tissue in the dark at 25°C for approximately 40 minutes.[3]

-

Washing: After incubation, thoroughly wash the tissue with distilled water to remove the excess probe.[3]

-

Visualization: Immediately visualize the tissue using a fluorescence microscope with the appropriate filter set (Ex/Em = 465/515 nm).[3]

Applications in Research and Drug Development

The this compound probe is a versatile tool with numerous applications in biological research and the drug development pipeline. Its ability to selectively detect H₂S allows for:

-

Studying the role of endogenous H₂S: Elucidating the physiological and pathological roles of H₂S in various cellular processes.

-

Screening for H₂S-modulating compounds: Identifying and characterizing novel H₂S donor or inhibitor molecules.[1][3]

-

Investigating disease mechanisms: Exploring the involvement of H₂S in cardiovascular diseases, neurodegenerative disorders, and inflammation.

-

Monitoring drug effects: Assessing the impact of therapeutic agents on cellular H₂S levels.

References

WSP-1 Probe: A Technical Guide to Solubility, Stability, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility, stability, and experimental applications of the WSP-1 probe, a fluorescent sensor for the detection of hydrogen sulfide (H₂S). This document is intended to serve as a core resource for researchers utilizing this compound in their investigations.

Core Properties of this compound

This compound (Washington State Probe-1) is a fluorescent probe designed for the selective and rapid detection of hydrogen sulfide in biological systems.[1] It operates on a reaction-based "turn-on" mechanism, where the non-fluorescent this compound molecule reacts with H₂S to release a highly fluorescent product.[1] This reaction allows for the sensitive visualization and quantification of H₂S production.

| Property | Value | Reference |

| Molecular Formula | C₃₃H₂₁NO₆S₂ | [1] |

| Molecular Weight | 591.7 g/mol | [1] |

| Excitation Maximum (post-reaction) | 465 nm | [1] |

| Emission Maximum (post-reaction) | 515 nm | [1] |

Solubility

The solubility of this compound is a critical factor for the preparation of stock solutions and experimental working solutions. The probe is sparingly soluble in aqueous buffers and requires organic solvents for initial dissolution.

| Solvent | Solubility | Notes |

| Dimethylformamide (DMF) | 20 mg/mL | [1] |

| Dimethyl sulfoxide (DMSO) | 2 mg/mL | [1] |

| 25 mg/mL | With sonication and warming to 60°C. Note that hygroscopic DMSO can impact solubility; use freshly opened solvent.[2] |

Note: For cellular applications, it is crucial to use anhydrous DMSO to prepare a concentrated stock solution, which is then diluted to the final working concentration in the desired aqueous buffer or cell culture medium.

Stability

Proper storage and handling are essential to maintain the integrity and performance of the this compound probe.

| Condition | Stability | Recommendations |

| Solid Form | ≥ 4 years at -20°C | Store protected from light.[1] |

| Stock Solution in DMSO | Up to 6 months at -80°C | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[2][3] |

| Up to 1 month at -20°C | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[2][3] | |

| Working Solution | Prepare fresh for each experiment | Dilute the stock solution in the appropriate buffer immediately before use. |

Light Sensitivity: this compound should be protected from light to prevent photobleaching and degradation.[3]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 5 mM this compound stock solution in anhydrous DMSO.

Caption: Workflow for this compound Stock Solution Preparation.

Methodology:

-

Allow the vial of solid this compound to equilibrate to room temperature before opening.

-

Briefly centrifuge the vial to ensure all the powder is at the bottom.

-

Add the calculated volume of anhydrous DMSO to the vial to achieve a 5 mM concentration. For example, to prepare a 5 mM stock solution from 1 mg of this compound (MW: 591.7 g/mol ), add approximately 338 µL of DMSO.

-

Vortex and/or sonicate the solution until the this compound is completely dissolved.[2]

-

Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), ensuring they are protected from light.[2][3]

In Vitro Detection of H₂S

This protocol provides a general guideline for the detection of H₂S in a cell-free system.

Caption: Workflow for In Vitro H₂S Detection.

Methodology:

-

Prepare a reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Dilute the this compound stock solution in the reaction buffer to the desired final working concentration (e.g., 10 µM).

-

Add the H₂S source (e.g., a known concentration of NaHS or the experimental sample) to the this compound solution.

-

Incubate the reaction mixture at 37°C for a specified time, protected from light. The incubation time should be optimized for the specific experimental conditions.

-

Measure the fluorescence intensity using a fluorometer with excitation at 465 nm and emission at 515 nm.

Live-Cell Imaging of Intracellular H₂S

This protocol outlines the steps for visualizing H₂S in living cells using fluorescence microscopy.

Caption: Workflow for Live-Cell H₂S Imaging.

Methodology:

-

Seed cells on an appropriate imaging-quality plate or slide and culture until they reach the desired confluency (e.g., 90%).[4]

-

Prepare the this compound working solution by diluting the DMSO stock solution into a suitable buffer or serum-free cell culture medium to a final concentration of, for example, 10-100 µM.[4]

-

Remove the culture medium from the cells and incubate them with the this compound working solution for 30 minutes at 37°C.[4]

-

Wash the cells with a suitable buffer, such as Dulbecco's Phosphate-Buffered Saline (DPBS), to remove excess probe.[2]

-

Replace the buffer with fresh medium or buffer containing the H₂S donor or the experimental treatment.

-

Incubate the cells for the desired period (e.g., 1 hour).[2]

-

Acquire fluorescence images using a fluorescence microscope equipped with filters appropriate for excitation at 465 nm and emission at 515 nm.

Hydrogen Sulfide Signaling Pathways

This compound is a tool to investigate the roles of H₂S in various signaling pathways. H₂S is a gasotransmitter involved in numerous physiological processes.[5] It is endogenously produced by three key enzymes: cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST).[5] H₂S signaling often involves interactions with other signaling molecules like nitric oxide (NO) and reactive oxygen species (ROS).[5]

Caption: Simplified H₂S Synthesis and Signaling Pathways.

References

WSP-1: A Technical Guide to the Discovery, Development, and Application of a Hydrogen Sulfide Probe

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and application of Washington State Probe 1 (WSP-1), a widely utilized fluorescent probe for the detection of hydrogen sulfide (H₂S) in biological systems. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the probe's mechanism of action, photophysical properties, synthesis, and experimental applications. Detailed protocols for its use in cellular and tissue imaging are provided, alongside a discussion of its role in elucidating H₂S-involved signaling pathways.

Introduction

Hydrogen sulfide (H₂S) has emerged as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO). It plays a pivotal role in a multitude of physiological and pathological processes, including vasodilation, neuromodulation, inflammation, and apoptosis. The transient and reactive nature of H₂S necessitates the development of sensitive and selective tools for its detection in complex biological environments. This compound is a fluorescent probe designed to address this need, enabling the visualization and quantification of H₂S in living cells and tissues.[1]

Probe Discovery and Mechanism of Action

This compound was developed based on a reaction-specific "turn-on" fluorescence mechanism. The probe is designed to be essentially non-fluorescent in its native state and to exhibit a significant increase in fluorescence upon selective reaction with H₂S.

The core of this compound's design is a fluorescein-based fluorophore caged with a 2-(pyridin-2-yldisulfanyl)benzoate moiety. This disulfide-containing group serves as the H₂S-reactive trigger. The reaction mechanism is a tandem nucleophilic substitution-cyclization process that is highly specific for H₂S over other biological thiols such as cysteine and glutathione.

The proposed mechanism proceeds as follows:

-

Nucleophilic Attack: H₂S, a potent nucleophile, attacks the disulfide bond of the this compound probe.

-

Thiolysis and Intermediate Formation: This initial reaction cleaves the disulfide bond, releasing 2-thiopyridone and forming a thiol-containing intermediate.

-

Intramolecular Cyclization: The newly formed thiol group on the benzoate ring undergoes a rapid intramolecular cyclization, attacking the adjacent ester linkage.

-

Fluorophore Release: This cyclization event releases the highly fluorescent fluorescein derivative, resulting in a "turn-on" of the fluorescence signal.

This reaction-based sensing strategy ensures a high signal-to-noise ratio and excellent selectivity for H₂S.

Physicochemical and Photophysical Properties

The utility of a fluorescent probe is defined by its photophysical characteristics. This compound exhibits properties that make it well-suited for biological imaging applications.

| Property | Value | Reference |

| Excitation Wavelength (λex) | 465 nm | [2] |

| Emission Wavelength (λem) | 515 nm | [2] |

| Quantum Yield (Φ) - Free Probe | 0.003 | |

| Quantum Yield (Φ) - After H₂S Reaction | 0.392 | |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in DMSO and DMF | [3] |

Synthesis of this compound

The key steps in the synthesis, as inferred from published reports, are:

-

Preparation of the Activated Ester: 2-(Pyridin-2-yldisulfanyl)benzoic acid is activated, likely through conversion to an acid chloride or using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Esterification: The activated benzoic acid derivative is then reacted with the hydroxyl group of the fluorescein derivative to form the final this compound probe.

-

Purification: The crude product is purified using standard chromatographic techniques to yield the pure this compound probe.

The chemical name for this compound is 3'-methoxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl 2-(pyridin-2-yldisulfanyl)benzoate.[3]

Experimental Protocols

The following are detailed protocols for the application of this compound in biological imaging. It is important to note that these are general guidelines, and optimization may be necessary for specific experimental systems.

Preparation of this compound Stock Solution

-

Allow the vial of this compound to equilibrate to room temperature.

-

Prepare a stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). A typical stock concentration is 1-10 mM.

-

Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

In Vitro Detection of H₂S in Cultured Cells (Fluorescence Microscopy)

This protocol is adapted for human aortic smooth muscle cells (HASMCs) but can be modified for other adherent cell lines.[2]

-

Cell Seeding: Seed HASMCs onto a suitable imaging plate or chamber slide at a density that will result in 80-90% confluency at the time of the experiment. Culture the cells for 24 hours.

-

Probe Loading: Prepare a working solution of this compound in serum-free culture medium or a suitable buffer (e.g., HBSS) at a final concentration of 10-100 µM. Remove the culture medium from the cells and add the this compound working solution.

-

Incubation: Incubate the cells with the this compound working solution for 30 minutes at 37°C, protected from light.

-

H₂S Stimulation (Optional): If investigating the effects of an H₂S donor, replace the this compound solution with a standard buffer and add the H₂S donor at the desired concentration. Incubate for the desired time.

-

Washing: Remove the probe/donor solution and wash the cells twice with warm phosphate-buffered saline (PBS) or HBSS.

-

Imaging: Image the cells using a fluorescence microscope equipped with filters appropriate for this compound (Excitation: ~465 nm, Emission: ~515 nm).

Visualization of Endogenous H₂S in Plant Tissues

This protocol is suitable for visualizing H₂S in plant roots.[4]

-

Tissue Preparation: Gently wash the plant seedlings or tissues to be imaged with distilled water.

-

Probe Loading: Prepare a working solution of this compound in a suitable buffer (e.g., 20 mM HEPES-NaOH, pH 7.5) at a final concentration of 15-20 µM.

-

Incubation: Immerse the plant tissues in the this compound working solution and incubate in the dark at 25°C for 40 minutes.

-

Washing: Remove the tissues from the probe solution and wash them three times with distilled water.

-

Imaging: Mount the tissues on a microscope slide and immediately visualize them using a fluorescence microscope with appropriate filter sets for this compound.

Application of this compound in Signaling Pathway Elucidation

This compound has been instrumental in uncovering the intricate roles of H₂S in various signaling cascades. A notable example is the interplay between nitric oxide (NO) and H₂S in plants, particularly in response to abiotic stress.

Nitric Oxide-Mediated H₂S Signaling in Plants

Studies have shown that exposure of plants to abiotic stressors, such as salinity or heavy metals, can trigger an increase in the production of NO. This NO, in turn, can modulate the activity of enzymes involved in H₂S biosynthesis, leading to an increase in intracellular H₂S levels. This compound has been used to visualize this NO-dependent H₂S production in plant roots, providing direct evidence for the downstream role of H₂S in the NO signaling pathway.

Experimental Workflow for Investigating NO-H₂S Crosstalk

The following workflow outlines a typical experiment to investigate the relationship between NO and H₂S using this compound.

Conclusion

This compound has proven to be a valuable tool for the scientific community, enabling significant advancements in our understanding of the biological roles of H₂S. Its high sensitivity, selectivity, and "turn-on" fluorescence response make it an excellent choice for imaging H₂S in a variety of biological contexts. This technical guide serves as a comprehensive resource for researchers looking to employ this compound in their studies, providing the necessary theoretical background and practical protocols for its successful implementation. Future developments in H₂S probe design will likely build upon the foundational principles established by probes like this compound, aiming for even greater sensitivity, faster response times, and multiplexing capabilities.

References

- 1. [논문]Limits on light weakly interacting massive particles from the CDEX-1 experiment with ap-type point-contact germanium detector at the China Jinping Underground Laboratory [scienceon.kisti.re.kr]

- 2. researchgate.net [researchgate.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. 2′,7′-Dimethyl-3H-spiro[isobenzofuran-1,9′-xanthen]-3-one [mdpi.com]

WSP-1 Gene in C. elegans: A Technical Guide to its Core Functions and Regulatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

The wsp-1 gene in Caenorhabditis elegans, the ortholog of the human Wiskott-Aldrich Syndrome protein (WASP), is a critical regulator of actin cytoskeleton dynamics. This document provides a comprehensive overview of this compound's function, its role in key signaling pathways, and the experimental methodologies used to elucidate its mechanisms. This compound is essential for embryonic morphogenesis, particularly hypodermal cell migration during ventral enclosure, and plays a significant role in regulating synaptic transmission at the neuromuscular junction.[1][2][3] Its function is intricately linked to the Arp2/3 complex, which it activates to promote actin nucleation and branching.[2] The activity of this compound is tightly controlled by upstream regulators, including the Rho GTPase CDC-42.[3][4] Dysregulation of this compound and its interacting partners leads to distinct phenotypes, including embryonic lethality and altered sensitivity to neuromuscular inhibitors.[2][4] This guide synthesizes key quantitative data, details experimental protocols, and provides visual representations of the underlying molecular pathways to serve as a technical resource for ongoing research and therapeutic development.

Core Functions of this compound

This compound is a multifaceted protein involved in several fundamental cellular processes in C. elegans. Its primary functions can be categorized as follows:

-

Actin Cytoskeleton Regulation: this compound is a key effector protein that links upstream signaling molecules to the actin polymerization machinery. It promotes the formation of branched actin filaments by activating the Arp2/3 complex.[2] This function is fundamental to processes requiring dynamic changes in cell shape and motility.

-

Embryonic Morphogenesis: this compound is indispensable for normal embryonic development.[3][4] Specifically, it is required for the migration of hypodermal cells during a critical morphogenetic event known as ventral enclosure.[1][2] Disruption of this compound function during this stage results in embryonic lethality.[2]

-

Synaptic Function: In adult nematodes, this compound plays a crucial role at the neuromuscular junction.[3][4] It is localized presynaptically and is involved in restraining synaptic vesicle release.[3][4] This suggests a role in maintaining the stability of the actin cytoskeleton at the active zone to regulate neurotransmission.[3][4]

-

Endocytosis: As a regulator of actin dynamics, this compound is also implicated in clathrin-dependent endocytosis.[1]

This compound Signaling Pathways

This compound functions as a central node in signaling pathways that translate extracellular and intracellular cues into changes in the actin cytoskeleton.

CDC-42/WSP-1/Arp2/3 Pathway in Cell Migration

During processes like anchor cell invasion, a signal from the primary vulval cells activates the Rho GTPase CDC-42. Activated CDC-42 then binds to and activates this compound, which in turn stimulates the Arp2/3 complex to nucleate new actin filaments. This localized actin polymerization drives the formation of invadopodia, facilitating cell invasion through the basement membrane.[5]

This compound and WIP-1 Interaction

Quantitative Data Summary

The functional consequences of this compound mutations have been quantified in several studies, particularly concerning neuromuscular function.

| Genotype | Assay | Parameter | Value | p-value | Reference |

| Wild-type (N2) | Aldicarb Sensitivity | Time to 50% paralysis | 78.0 min | [4] | |

| This compound(gm324) | Aldicarb Sensitivity | Time to 50% paralysis | 37.1 min | p = 0.0023 | [4] |

| This compound(gm324) with somatic this compound rescue | Aldicarb Sensitivity | Time to 50% paralysis | 52.5 min | p = 0.02 | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound function.

Aldicarb Sensitivity Assay

This assay is used to assess synaptic transmission at the neuromuscular junction by measuring the rate of paralysis induced by the acetylcholinesterase inhibitor aldicarb.

Objective: To quantify the effect of this compound mutation on acetylcholine release.

Materials:

-

NGM (Nematode Growth Medium) plates

-

E. coli OP50

-

Aldicarb solution (100 mM in 70% ethanol)

-

M9 buffer

-

Synchronized 1-day-old adult worms (e.g., N2 wild-type, this compound(gm324))

Procedure:

-

Prepare 1 mM aldicarb plates by adding the appropriate volume of 100 mM aldicarb stock to molten NGM before pouring plates. Allow plates to dry for 24 hours.

-

Seed the aldicarb plates with a thin lawn of OP50 and let them dry.

-

Synchronize worm populations to obtain 1-day-old adults.

-

Wash worms off their growth plates with M9 buffer and transfer approximately 25-35 adult worms to the center of an aldicarb plate.

-

Remove excess liquid carefully.

-

Incubate plates at 20°C.

-

Assess paralysis at regular intervals (e.g., every 10-15 minutes). A worm is considered paralyzed if it does not move when prodded with a platinum wire.

-

Record the number of paralyzed worms at each time point.

-

Calculate the time at which 50% of the worms are paralyzed for each genotype.

RNA Interference (RNAi)

RNAi is used to specifically knockdown the expression of this compound or interacting genes like wip-1 to observe the resulting phenotype.

Objective: To study the loss-of-function phenotype of this compound or wip-1.

Materials:

-

NGM plates containing ampicillin (100 µg/mL) and IPTG (1 mM)

-

E. coli HT115(DE3) strain containing the appropriate RNAi feeding vector (e.g., L4440 with this compound or wip-1 cDNA)

-

Synchronized L1-stage worms

Procedure:

-

Streak the RNAi bacterial clone on an LB plate with ampicillin and tetracycline and grow overnight at 37°C.

-

Inoculate a single colony into LB broth with ampicillin and grow with shaking at 37°C for 6-8 hours.

-

Seed NGM/IPTG/ampicillin plates with 100 µL of the bacterial culture. Allow the lawn to grow overnight at room temperature.

-

Place synchronized L1-stage worms onto the RNAi plates.

-

Incubate the plates at 20°C.

-

Score the progeny (F1 generation) for the desired phenotype (e.g., embryonic lethality, morphological defects).

Yeast Two-Hybrid (Y2H) Assay

This technique is used to identify and confirm protein-protein interactions, such as between this compound and WIP-1.

Objective: To test for a direct physical interaction between this compound and a putative binding partner.

Materials:

-

Yeast strain (e.g., AH109)

-

"Bait" plasmid (e.g., pGBKT7) containing the coding sequence for this compound fused to the GAL4 DNA-binding domain (BD).

-

"Prey" plasmid (e.g., pGADT7) containing the coding sequence for the protein of interest fused to the GAL4 activation domain (AD).

-

Synthetic defined (SD) yeast media lacking specific nutrients (e.g., -Leu/-Trp for plasmid selection; -Leu/-Trp/-His/-Ade for interaction selection).

Procedure:

-

Co-transform the bait (BD-WSP-1) and prey (AD-Partner) plasmids into the yeast reporter strain.

-

Plate the transformed yeast on SD/-Leu/-Trp plates to select for cells that have taken up both plasmids. Incubate at 30°C for 2-4 days.

-

Colonies from the selection plates are then replica-plated onto high-stringency reporter plates (SD/-Leu/-Trp/-His/-Ade).

-

Growth on the high-stringency plates indicates a positive interaction, as the interaction between the bait and prey proteins reconstitutes a functional GAL4 transcription factor, driving the expression of the reporter genes (HIS3 and ADE2).

-

Include appropriate positive and negative controls.

References

- 1. alliancegenome.org [alliancegenome.org]

- 2. Caenorhabditis elegans WASP-interacting protein homologue WIP-1 is involved in morphogenesis through maintenance of this compound protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caenorhabditis elegans this compound regulation of synaptic function at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caenorhabditis elegans this compound Regulation of Synaptic Function at the Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Invading, Leading and Navigating Cells in Caenorhabditis elegans: Insights into Cell Movement in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

WSP-1 Protein: A Core Regulator of Actin Dynamics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Wiskott-Aldrich Syndrome Protein (WASP) family, including its Caenorhabditis elegans ortholog WSP-1, represents a critical nexus in the regulation of actin dynamics. These proteins act as scaffolds, integrating upstream signals from Rho-family small GTPases to orchestrate the nucleation and polymerization of actin filaments through the Arp2/3 complex. This activity is fundamental to a myriad of cellular processes, including cell motility, endocytosis, morphogenesis, and synaptic transmission.[1][2] This technical guide provides a comprehensive overview of the core functions of this compound, detailing its signaling pathways, presenting quantitative data on its interactions, and outlining key experimental protocols for its study. The information herein is intended to serve as a valuable resource for researchers investigating cytoskeletal regulation and professionals involved in the development of therapeutics targeting pathways modulated by this compound and its homologs.

Introduction to this compound and its Homologs

This compound is the C. elegans ortholog of the human Wiskott-Aldrich Syndrome Protein (WASP).[1] Mutations in the human WASP gene are linked to Wiskott-Aldrich syndrome, a severe immunodeficiency, highlighting the protein's critical role in cellular function.[3] this compound, along with its homologs like N-WASP and WAVE/SCAR proteins, are characterized by a conserved domain architecture that enables them to act as key effectors of small GTPases such as Cdc42 and Rac.[4][5] They translate upstream signals into the assembly of branched actin networks by activating the Arp2/3 complex.[2][3]

In C. elegans, this compound is essential for embryonic morphogenesis, particularly the migration of hypodermal cells during ventral enclosure.[1] It also plays a significant role in the adult nematode, where it is involved in synaptic function at the neuromuscular junction, clathrin-dependent endocytosis, and egg-laying behavior.[1][6] this compound is typically found at the leading edge of migrating cells, the cortical actin cytoskeleton, and the presynaptic periactive zone.[1]

Molecular Architecture and Domain Function

The function of this compound and its homologs is dictated by their modular domain structure. While the exact domain organization can vary between family members, a canonical structure includes:

-

WASP-homology 1 (WH1) domain: Also known as the Ena/VASP homology 1 (EVH1) domain, it is involved in protein-protein interactions and targeting the protein to specific subcellular locations.

-

Basic (B) domain: A region rich in basic residues that can interact with acidic phospholipids in the plasma membrane.

-

GTPase-binding domain (GBD) or CRIB domain: This domain is responsible for binding to the active, GTP-bound forms of Rho-family GTPases like Cdc42 and Rac1.[7][8] This interaction is crucial for relieving the autoinhibited state of WASP/WSP-1.

-

Proline-rich domain (PRD): This region serves as a binding site for SH3 domain-containing proteins, including various adapter and signaling molecules.[3] It has also been shown to interact with actin filaments.[9]

-

Verprolin-homology (V), Cofilin-homology (C), and Acidic (A) domains (VCA domain): This C-terminal region is the primary effector domain. The V (or WH2) domain binds to actin monomers, while the C and A domains together bind to and activate the Arp2/3 complex, leading to the nucleation of new actin filaments.[4]

Signaling Pathways Involving this compound

This compound is a key downstream effector of Rho-family GTPases, integrating signals to control the actin cytoskeleton. The primary activation pathway involves the relief of an autoinhibitory conformation.

Canonical Activation Pathway

In its inactive state, the VCA domain of WASP/WSP-1 is masked through an intramolecular interaction.[4] Activation is a multi-step process:

-

GTPase Binding: Upstream signals lead to the activation of Rho GTPases like Cdc42 and Rac. The GTP-bound form of these proteins then binds to the GBD/CRIB domain of this compound.[7]

-

Conformational Change: This binding, often in conjunction with interactions with phosphoinositides like PIP2, induces a conformational change in this compound, exposing the VCA domain.[4]

-

Arp2/3 Complex Activation: The now-accessible VCA domain can recruit an actin monomer via its V domain and bind to the Arp2/3 complex through its C and A domains. This trimolecular complex then binds to the side of a pre-existing actin filament, initiating the formation of a new daughter filament at a 70-degree angle, leading to a branched actin network.

Synergy with Other Nucleation Promoting Factors (NPFs)

Recent evidence suggests that this compound can also function synergistically with other NPFs. In fission yeast, Wsp1 cooperates with Dip1 to activate the Arp2/3 complex, and this synergistic activation does not require a pre-existing actin filament.[10] This suggests a role for Wsp1 not only in the propagation of branched networks but also in the initiation of actin assembly.[10][11] This co-activation mechanism results in the formation of linear actin filaments, which can then serve as a template for further branching.[10]

Quantitative Data on this compound and Homolog Interactions

The following tables summarize key quantitative data related to the interactions of this compound homologs with actin and the Arp2/3 complex, as well as the stoichiometry of these proteins in cellular structures.

Table 1: Binding Affinities of WASP/WAVE Domains

| Interacting Proteins | Construct | Affinity (Kd) | Method | Organism/Source | Reference |

| WASP-WA + Actin Monomer | Unlabeled WASP-429-WA | 0.6 µM | Fluorescence Anisotropy | Rabbit Muscle Actin | [12] |

| WASP-WA + Arp2/3 Complex | Rhodamine-WASP-429-WA | 0.9 µM | Fluorescence Anisotropy | Bovine Arp2/3 | [12] |

| WAVE-WH2 + Actin Monomer | WAVE WH2 | ~5-fold higher than WASP | Isothermal Titration Calorimetry | Not Specified | [13] |

| Wsp1p-PRD + Actin Filaments | Wsp1p-PRD | Micromolar affinity | Biochemical Assays | S. pombe | [9] |

Table 2: Stoichiometry of Endocytic Machinery in Fission Yeast (S. pombe)

| Protein | Peak Number of Molecules per Endocytic Patch | Timing of Arrival (relative to actin peak) | Reference |

| Wsp1p | ~200 | -12 to -9 seconds | [8][10] |

| Myo1p | ~340 | -12 to -9 seconds | [8][10] |

| Arp2/3 complex | ~300 | ~-7 seconds | [8][10] |

| Actin | ~7000 | 0 seconds | [8][10] |

| Fimbrin (Fim1p) | ~900 | Follows Arp2/3 complex | [8][10] |

| Capping Protein | ~200 | Follows Arp2/3 complex | [8][10] |

Table 3: Phenotypic Quantification in C. elegans this compound Mutants

| Strain | Phenotype | Quantitative Measure | Condition | Reference |

| This compound(gm324) | Aldicarb Hypersensitivity | 50% paralysis at 37.1 min (vs. 78.0 min for wild-type) | 1 mM aldicarb | [14] |

| unc-13(e51) | Aldicarb Resistance | 50% paralysis at 125.9 min | 1 mM aldicarb | [14] |

| unc-13(e51); this compound(gm324) | Suppression of Resistance | 50% paralysis at 51.4 min | 1 mM aldicarb | [14] |

| wve-1-sg, this compound(gm324) | Enhanced Extra Neuron Phenotype | 34% penetrance | Not Applicable | [15] |

Key Experimental Protocols

Investigating the role of this compound in actin dynamics relies on a combination of in vivo, in vitro, and in silico approaches. Below are detailed methodologies for key experiments.

Actin Co-sedimentation Assay

This assay is used to determine if a protein of interest binds to filamentous actin (F-actin).

Principle: F-actin is a polymer that can be sedimented by high-speed centrifugation. If a protein binds to F-actin, it will co-pellet with the actin filaments. By analyzing the supernatant and pellet fractions via SDS-PAGE, one can determine if an interaction occurs.

Detailed Protocol:

-

Preparation of F-actin:

-

Start with commercially available G-actin (e.g., from rabbit skeletal muscle).

-

Dialyze G-actin against G-buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT) to ensure it is in its monomeric form.

-

To polymerize, add 1/10 volume of 10X polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP) to the G-actin solution.

-

Incubate at room temperature for at least 1 hour to allow for complete polymerization into F-actin.

-

-

Binding Reaction:

-

Pre-clear the protein of interest by centrifugation at high speed (e.g., 100,000 x g for 20 minutes) to remove any aggregates.

-

In a microcentrifuge tube, combine a fixed concentration of your purified protein (e.g., this compound or a specific domain) with varying concentrations of pre-formed F-actin in a reaction buffer (similar to the polymerization buffer).

-

Include control reactions: protein alone (to check for self-sedimentation) and F-actin alone.

-

Incubate the reactions at room temperature for 30-60 minutes to allow binding to reach equilibrium.

-

-

Sedimentation:

-

Centrifuge the reaction mixtures at high speed (e.g., 100,000 x g or higher) for 20-30 minutes at room temperature in an ultracentrifuge with a fixed-angle rotor.

-

-

Analysis:

-

Carefully separate the supernatant from the pellet.

-

Resuspend the pellet in a volume of 1X SDS-PAGE sample buffer equal to the supernatant volume.

-

Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE, followed by Coomassie blue staining or immunoblotting for the protein of interest.

-

Quantify the amount of protein in the supernatant and pellet fractions using densitometry to determine the fraction of bound protein and calculate the dissociation constant (Kd).

-

Pyrene-Actin Polymerization Assay

This fluorescence-based assay measures the kinetics of actin polymerization in real-time.

Principle: Pyrene-labeled G-actin exhibits low fluorescence, but upon incorporation into an actin filament, its fluorescence intensity increases significantly. By monitoring the change in fluorescence over time, one can determine the rate of actin polymerization and assess the effects of actin-binding proteins like this compound and the Arp2/3 complex.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock of pyrene-labeled G-actin and unlabeled G-actin. For the assay, a mixture containing 5-10% pyrene-labeled actin is typically used.

-

Prepare purified this compound (or its VCA domain), Arp2/3 complex, and any other regulatory proteins (e.g., Cdc42).

-

Prepare G-buffer and a 10X polymerization initiation buffer.

-

-

Assay Setup:

-

In a fluorometer cuvette, combine the actin monomer mixture, G-buffer, and the proteins to be tested (e.g., Arp2/3 complex with or without this compound).

-

Place the cuvette in a temperature-controlled fluorometer. Set the excitation wavelength to ~365 nm and the emission wavelength to ~407 nm.

-

Establish a baseline fluorescence reading of the G-actin mixture.

-

-

Initiation and Measurement:

-

Initiate polymerization by adding the 10X polymerization buffer to the cuvette and mix quickly.

-

Immediately begin recording the fluorescence intensity over time.

-

Continue recording until the fluorescence signal reaches a plateau, indicating that the polymerization reaction has reached a steady state.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate a polymerization curve.

-

The initial slope of the curve is proportional to the rate of actin filament elongation. The lag phase before the rapid increase in fluorescence reflects the nucleation phase.

-

Compare the curves from reactions with and without this compound/Arp2/3 to determine their effect on nucleation and elongation. The maximum slope can be used to quantify the polymerization rate.

-

Total Internal Reflection Fluorescence (TIRF) Microscopy

TIRF microscopy allows for the direct visualization of actin polymerization dynamics at a surface, providing high-resolution spatial and temporal information.

Principle: TIRF microscopy selectively excites fluorophores in a very thin region (typically <100 nm) near the coverslip. This reduces background fluorescence from the bulk solution, enabling the imaging of single actin filaments as they polymerize.

Detailed Protocol:

-

Chamber Preparation:

-

Prepare flow cells using a microscope slide and a coverslip, creating a narrow channel for the reaction.

-

Functionalize the coverslip surface to attach relevant proteins (e.g., by coating with nitrocellulose or specific antibodies).

-

-

Reaction Assembly:

-

Introduce a solution containing fluorescently labeled actin monomers (e.g., Alexa Fluor 488-actin), this compound, Arp2/3 complex, and ATP into the flow cell.

-

The reaction can be initiated by the addition of polymerization buffer.

-

-

Imaging:

-

Place the flow cell on the stage of a TIRF microscope.

-

Use a laser to excite the fluorophores within the evanescent field.

-

Acquire time-lapse images using a sensitive camera (e.g., an EM-CCD or sCMOS camera).

-

-

Analysis:

-

The resulting image series will show the growth of individual actin filaments over time.

-

Use image analysis software to measure filament lengths, growth rates, and branching events.

-

This technique is particularly powerful for dissecting the mechanism of NPFs, for example, to distinguish between the generation of linear versus branched filaments.[7]

-

Conclusion and Future Directions

This compound and its homologs are master regulators of the actin cytoskeleton, playing indispensable roles in a wide array of cellular functions. Their ability to integrate diverse upstream signals and translate them into precise spatiotemporal control of actin polymerization makes them central to cellular architecture and behavior. The quantitative data and experimental protocols presented in this guide provide a foundation for further investigation into the intricate mechanisms of this compound-mediated actin dynamics.

Future research will likely focus on several key areas. Elucidating the full complement of proteins that interact with this compound in different cellular contexts will be crucial for understanding its diverse functions. Further exploration of the interplay between different NPFs, such as the synergy between Wsp1 and Dip1, will provide a more complete picture of how actin nucleation is initiated and regulated.[10] For drug development professionals, a deeper understanding of the regulatory mechanisms of WASP family proteins may unveil novel therapeutic targets for diseases ranging from immunodeficiencies and cancer to neurodegenerative disorders where cytoskeletal dynamics are dysregulated. The continued application of advanced imaging and biochemical reconstitution techniques will undoubtedly continue to shed light on the complex and vital role of this compound in the dynamic world of the cell.

References

- 1. TIRF Microscopy to Visualize Actin and Microtubule Coupling Dynamics [app.jove.com]

- 2. Actin cosed1 [maciverlab.bms.ed.ac.uk]

- 3. Co-sedimentation Assay for the Detection of Direct Binding to F-actin [bio-protocol.org]

- 4. Co-sedimentation Assay for the Detection of Direct Binding to F-actin [en.bio-protocol.org]

- 5. Actin Co-Sedimentation Assay; for the Analysis of Protein Binding to F-Actin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. studylib.net [studylib.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Quantitative Analysis of the Mechanism of Endocytic Actin Patch Assembly and Disassembly in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative analysis of the mechanism of endocytic actin patch assembly and disassembly in fission yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of Wiskott-Aldrich syndrome protein (WASP) binding sites on the branched actin filament nucleator Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Actin-bound structures of Wiskott–Aldrich syndrome protein (WASP)-homology domain 2 and the implications for filament assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Caenorhabditis elegans this compound Regulation of Synaptic Function at the Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Wnt signaling polarizes cortical actin polymerization to increase daughter cell asymmetry - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Wsp1, a WASP Homolog, in the Pathogenesis of Cryptococcus neoformans

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cryptococcus neoformans, an opportunistic fungal pathogen, is a significant cause of life-threatening meningoencephalitis, particularly in immunocompromised individuals. The pathogen's ability to evade the host immune system is intricately linked to the dynamic regulation of its actin cytoskeleton, which governs essential processes such as morphogenesis, intracellular trafficking, and the formation of key virulence factors. A central player in this regulation is Wsp1, a homolog of the human Wiskott-Aldrich syndrome protein (WASP). This document provides a comprehensive technical overview of Wsp1, detailing its position in cellular signaling, summarizing key quantitative data regarding its function, and providing detailed experimental protocols for its study. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and potentially target this critical virulence-associated protein.

The Wsp1 Signaling Pathway

In C. neoformans, Wsp1 functions as a crucial bridge linking upstream signaling molecules to the downstream machinery of actin polymerization. It is a key effector of the Rho family small GTPase, Cdc42.[1][2] The pathway involves the endocytic protein Cin1, which interacts with both Cdc42 and Wsp1.[1][2] Wsp1, upon activation by GTP-bound Cdc42, utilizes its C-terminal Verprolin-like, Central, and Acidic (VCA) domain to activate the Arp2/3 complex, which in turn nucleates the formation of branched actin filaments.[2] This cascade is essential for processes including endocytosis, exocytosis, and maintaining cell polarity and structural integrity.[1][2]

Caption: The Wsp1 signaling cascade in C. neoformans.

Quantitative Data Summary

The deletion of the WSP1 gene results in significant, quantifiable defects in growth, cell processes, and virulence. These phenotypes underscore the protein's critical role in fungal pathogenesis.

| Experimental Assay | Strain(s) | Parameter Measured | Result | Reference |

| Growth Assay | Wild-Type (JEC21), wsp1Δ | Colony growth after 48h | wsp1Δ mutant shows significantly reduced growth at 37°C compared to wild-type. | [3] |

| In Vitro Phagocytosis | Wild-Type (JEC21), wsp1Δ, wsp1Δ+WSP1 | Phagocytic Index (%) | Wild-Type: ~25% wsp1Δ: ~45% wsp1Δ+WSP1: ~28% | [2] |

| Urease Secretion | Wild-Type (JEC21), wsp1Δ | Urease activity (color change) | wsp1Δ mutant exhibits a complete lack of urease secretion. | [1][2] |

| Capsule Production | Wild-Type (JEC21), wsp1Δ | Capsule visualization | wsp1Δ mutant is unable to form a polysaccharide capsule. | [1][2] |

| Murine Virulence Model | Wild-Type (JEC21), wsp1Δ, wsp1Δ+WSP1 | Median Survival (days) | Wild-Type: ~20 days wsp1Δ: >60 days (avirulent) wsp1Δ+WSP1: ~22 days | [2] |

Detailed Experimental Protocols

The following protocols are based on methodologies described in the primary literature for the characterization of Wsp1 function in C. neoformans.[1][2]

Gene Disruption of WSP1

This protocol outlines the creation of a wsp1Δ knockout mutant via biolistic transformation.

-

Construct Preparation:

-

Amplify ~1 kb fragments of the 5' and 3' flanking regions of the WSP1 gene from wild-type (e.g., JEC21) genomic DNA using high-fidelity polymerase.

-

Clone the 5' and 3' fragments into a disruption vector, flanking a selectable marker cassette (e.g., nourseothricin acetyltransferase, NAT).

-

Linearize the final disruption cassette by enzymatic digestion to expose the homologous flanking regions.

-

-

Biolistic Transformation:

-

Grow C. neoformans recipient cells (e.g., JEC21) in 50 mL YPD broth at 30°C to mid-log phase (OD₆₀₀ ≈ 1.0).

-

Harvest cells by centrifugation, wash twice with sterile water, and resuspend in 1 mL of 1 M sorbitol.

-

Coat 0.6 µm gold microcarriers with 1-5 µg of the linearized disruption cassette.

-

Spread 100-200 µL of the yeast cell suspension onto a sorbitol-agar plate.

-

Transform the cells using a biolistic delivery system (e.g., Bio-Rad PDS-1000/He) at a pressure of 1100 psi.

-

-

Selection and Verification:

-

Incubate plates at 30°C for 48-72 hours.

-

Overlay the plates with a top agar containing the selection agent (e.g., 100 µg/mL nourseothricin).

-

Incubate for an additional 3-5 days and select resistant colonies.

-

Verify correct gene replacement via diagnostic PCR using primers internal and external to the integration site, and confirm loss of WSP1 transcript by RT-PCR.

-

In Vitro Macrophage Phagocytosis Assay

This protocol quantifies the rate of fungal cell uptake by a macrophage cell line.

-

Cell Preparation:

-

Culture J774A.1 macrophage-like cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

-

Seed 2 x 10⁵ macrophages per well in a 24-well plate and allow them to adhere overnight.

-

Grow C. neoformans strains (wild-type, wsp1Δ, complemented) in YPD broth for 18 hours at 30°C.

-

Wash yeast cells three times with sterile PBS. Opsonize the yeast cells by incubating them in 10% rabbit complement serum for 30 minutes at 37°C.

-

-

Infection and Incubation:

-

Wash the adherent macrophages twice with warm PBS.

-

Add the opsonized yeast cells to the macrophage monolayer at a multiplicity of infection (MOI) of 5:1 (yeast:macrophage).

-

Incubate the co-culture for 2-4 hours at 37°C in 5% CO₂ to allow for phagocytosis.

-

-

Quantification:

-

Following incubation, wash the wells vigorously three times with PBS to remove non-adherent yeast cells.

-

Lyse the macrophages with 0.1% Triton X-100 in sterile water.

-

Collect the lysates, serially dilute, and plate on YPD agar to determine the number of colony-forming units (CFU) corresponding to internalized yeast.

-

Calculate the Phagocytic Index as: (CFU of internalized yeast / initial CFU added to well) x 100.

-

Capsule Production and Visualization

This protocol describes the induction and visualization of the polysaccharide capsule.

-

Capsule Induction:

-

Inoculate C. neoformans strains into a capsule-inducing medium (e.g., 10% Sabouraud broth in 50 mM MOPS, pH 7.3).

-

Incubate the cultures for 48-72 hours at 37°C with gentle shaking.

-

-

India Ink Staining and Visualization:

-

Place a 10 µL drop of the induced cell culture onto a clean glass microscope slide.

-

Add a 5 µL drop of India ink to the cell suspension and mix gently with a pipette tip.

-

Carefully place a coverslip over the mixture, avoiding air bubbles.

-

Visualize the cells using a light microscope at 400x or 1000x magnification. The polysaccharide capsule will appear as a clear halo around the yeast cell, excluding the black ink particles.[4] The wsp1Δ mutant will show no such halo.[1][2]

-

References

- 1. journals.asm.org [journals.asm.org]

- 2. Assessing Phagocytosis of Cryptococcus neoformans Cells in Human Monocytes or the J774 Murine Macrophage Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Wsp1, a GBD/CRIB Domain-Containing WASP Homolog, Is Required for Growth, Morphogenesis, and Virulence of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Visualization and documentation of capsule and melanin production in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

Genetic Interactions of the wsp-1 Gene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic interactions of the wsp-1 gene, the Caenorhabditis elegans ortholog of the human Wiskott-Aldrich Syndrome protein (WASP). A critical regulator of actin dynamics, this compound plays a pivotal role in various cellular processes, including embryonic development, cell motility, and synaptic function.[1][2] Understanding its genetic network is crucial for elucidating fundamental biological pathways and identifying potential therapeutic targets.

Core Functions and Localization of this compound

This compound encodes the C. elegans WASP ortholog, a key effector of the Rho GTPase family, which is essential for regulating the actin cytoskeleton.[1] In C. elegans, this compound is involved in embryonic morphogenesis, particularly hypodermal cell migration during ventral enclosure.[2] In the adult nematode, this compound has a significant post-developmental signaling function, especially at the neuromuscular junction.[1]

This compound protein is localized at the presynaptic terminal, specifically in the periactive zone, a region rich in F-actin that is adjacent to the synaptic vesicle protein RAB-3.[1] This localization is critical for its role in restraining synaptic vesicle release by stabilizing the actin cytoskeleton at the neuronal active zone.[1]

Genetic Interactions of this compound

Genetic studies in C. elegans have revealed significant interactions between this compound and genes involved in various stages of synaptic transmission. These interactions have been primarily elucidated through pharmacological assays using the acetylcholinesterase inhibitor aldicarb. Aldicarb exposure leads to the accumulation of acetylcholine at the neuromuscular junction, causing paralysis. The rate of paralysis provides a sensitive measure of synaptic function.[1]

Quantitative Analysis of this compound Genetic Interactions

The primary quantitative data for this compound genetic interactions comes from aldicarb sensitivity assays. A deletion mutant of this compound, this compound(gm324), exhibits a strong hypersensitivity to aldicarb, indicating excessive acetylcholine synaptic transmission.[1] This phenotype is leveraged to study epistatic relationships with other synaptic genes.

| Genotype | Mean Time to Paralysis (minutes) on 1 mM Aldicarb | Interpretation of Interaction with this compound |

| N2 (Wild-type) | 78.0 | - |

| This compound(gm324) | 37.1 | Hypersensitive (gain-of-function in synaptic transmission) |

| unc-13(e51) | Resistant | Involved in synaptic vesicle priming |

| This compound(gm324); unc-13(e51) | Hypersensitive | This compound is epistatic to unc-13 |

| unc-11(e47) | Resistant | Involved in synaptic vesicle exocytosis |

| This compound(gm324); unc-11(e47) | Hypersensitive | This compound is epistatic to unc-11 |

| snt-1(md290) | Resistant | Involved in synaptic vesicle endocytosis |

| This compound(gm324); snt-1(md290) | Hypersensitive | This compound is epistatic to snt-1 |

| tom-1(ok285) | Hypersensitive | Negative regulator of synaptic transmission |

| This compound(gm324); tom-1(ok285) | Enhanced Hypersensitivity | This compound enhances the phenotype of tom-1 |

Data summarized from Zhang and Kubiseski, 2010.[1]

The suppression of the aldicarb resistance of unc-13, unc-11, and snt-1 mutants by the this compound(gm324) mutation indicates that this compound acts downstream or in a parallel pathway that is dominant in regulating synaptic vesicle release.[1] The enhancement of the tom-1 phenotype suggests that this compound and TOM-1 may act in different pathways that converge to regulate synaptic transmission.

Signaling Pathways Involving this compound

This compound functions downstream of the Rho GTPase CDC-42. The interaction is mediated through the CRIB (Cdc42/Rac interactive binding) domain of this compound.[1] Neuronal expression of this compound requires a functional CRIB domain to rescue the aldicarb sensitivity phenotype of this compound mutants.[1] This places this compound in a key position to translate signals from Rho GTPases into changes in the actin cytoskeleton at the presynapse.

In a yeast two-hybrid assay, this compound has been shown to physically interact with WIP-1, the C. elegans ortholog of WASP-interacting protein.[2] this compound and WIP-1 are mutually required for their normal protein levels, suggesting a functional interdependence.[2]

Experimental Protocols

Aldicarb Sensitivity Assay

This protocol is used to quantitatively assess the function of the cholinergic neuromuscular junction.

Materials:

-

NGM (Nematode Growth Medium) agar plates

-

E. coli OP50

-

Aldicarb solution (100 mM stock in 70% ethanol)

-

M9 buffer

-

Synchronized population of one-day-old adult C. elegans

Procedure:

-

Prepare NGM plates seeded with E. coli OP50.

-

Add aldicarb solution to the surface of the NGM plates to a final concentration of 1 mM. Allow the plates to dry for approximately one hour in a fume hood.

-

Transfer a synchronized population of 20-30 one-day-old adult worms to the aldicarb-containing plates.

-

Score the worms for paralysis at regular intervals (e.g., every 10 minutes) for up to 2 hours. Paralysis is defined as the cessation of movement upon gentle prodding with a platinum wire pick.

-

Calculate the mean time to paralysis for each genotype. Statistical significance can be determined using a log-rank test.

This compound::GFP Localization

This protocol is used to visualize the subcellular localization of the this compound protein.

Materials:

-

Transgenic C. elegans expressing a this compound::gfp fusion construct

-

Agarose pads (2-5% agarose in M9 buffer) on a microscope slide

-

Levamisole solution (e.g., 2 mM) for immobilization

-

Confocal microscope

Procedure:

-

Create a transgenic strain of C. elegans by microinjecting a plasmid containing the this compound promoter driving the expression of a this compound::GFP fusion protein.

-

Prepare a 2-5% agarose pad on a microscope slide.

-

Place a drop of levamisole solution on the agarose pad.

-

Transfer several adult transgenic worms into the levamisole drop.

-

Gently lower a coverslip over the worms.

-

Visualize the GFP signal using a confocal microscope. For co-localization studies, a strain co-expressing another fluorescently tagged protein (e.g., RAB-3::mCherry) is used.[1]

Logical Relationships in this compound Genetic Interactions

The genetic interaction data can be summarized in a logical relationship diagram, illustrating the epistatic and synergistic relationships.

Implications for Drug Development

The central role of this compound in regulating the actin cytoskeleton and synaptic function makes it and its interacting partners potential targets for therapeutic intervention in neurological and developmental disorders. The conservation of the WASP family of proteins across species suggests that findings in C. elegans may be relevant to human health.[2] The detailed understanding of the genetic and signaling network of this compound provides a foundation for screening for small molecule modulators that could restore normal synaptic function in disease states. The quantitative and robust nature of the aldicarb sensitivity assay in C. elegans makes it a powerful tool for high-throughput screening of such compounds.

References

WSP-1 Protein: A Core Regulator of Presynaptic Actin Dynamics and Neurotransmitter Release

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Wiskott-Aldrich Syndrome Protein (WASP) family member, WSP-1, is a key regulator of actin cytoskeleton dynamics at the presynaptic terminal. This technical guide provides a comprehensive overview of the core functions of this compound in synaptic transmission, with a particular focus on its role in Caenorhabditis elegans. We will delve into the molecular mechanisms of this compound action, its signaling pathways, and the experimental methodologies used to elucidate its function. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals investigating the molecular underpinnings of synaptic function and exploring novel therapeutic targets.

Introduction: The Role of Actin in Synaptic Transmission

The actin cytoskeleton plays a crucial role in a multitude of neuronal processes, including the development, maintenance, and plasticity of synapses. At the presynaptic terminal, actin dynamics are intimately involved in the regulation of synaptic vesicle trafficking, docking, fusion, and recycling. The Wiskott-Aldrich Syndrome Protein (WASP) family of proteins are critical effectors that link upstream signaling cues to the nucleation of new actin filaments through the activation of the Actin-Related Protein 2/3 (Arp2/3) complex.[1]

This compound, the C. elegans homolog of N-WASP, has emerged as a pivotal player in the presynaptic regulation of neurotransmitter release.[1] Studies in C. elegans have provided significant insights into the in vivo function of this compound, demonstrating its essential role in stabilizing the presynaptic actin cytoskeleton to restrain synaptic vesicle exocytosis.[1]

This compound Protein: Structure and Function

The this compound protein in C. elegans exists in two isoforms, with isoform A being the major player in the nervous system. This isoform is a 608 amino acid protein characterized by several key functional domains:

-

WASP Homology 1 (WH1) domain: Located at the N-terminus, this domain is involved in protein-protein interactions, including binding to WASp-interacting protein (WIP).

-

IQ motif: A calmodulin-binding motif that may link this compound to calcium signaling pathways.

-

Cdc42/Rac-interactive binding (CRIB) domain: This domain is crucial for the activation of this compound. It binds to the active, GTP-bound form of the Rho GTPase Cdc42.[1]

-

Two WASP Homology 2 (WH2) domains: Also known as verprolin-homology domains, these are responsible for binding to actin monomers.

-

An acidic (A) region: Located at the C-terminus, this region binds to and activates the Arp2/3 complex, initiating the formation of branched actin filaments.

The autoinhibited conformation of this compound is relieved upon binding of activated Cdc42 to the CRIB domain, exposing the WH2 and acidic domains to promote actin polymerization.[1]

The this compound Signaling Pathway in Presynaptic Transmission

This compound is a central component of a signaling pathway that regulates the presynaptic actin cytoskeleton and, consequently, neurotransmitter release. The currently understood pathway is as follows:

-

Activation of Cdc42: Upstream signals at the presynaptic terminal lead to the activation of the Rho GTPase Cdc42, converting it from a GDP-bound inactive state to a GTP-bound active state.

-

This compound Recruitment and Activation: Activated Cdc42 binds to the CRIB domain of this compound, relieving its autoinhibition.[1]

-

Arp2/3 Complex Activation: The now-active this compound, through its WH2 and acidic domains, binds to and activates the Arp2/3 complex.

-

Actin Polymerization: The activated Arp2/3 complex nucleates new actin filaments, leading to the formation of a branched actin network at the presynaptic terminal.

-

Regulation of Synaptic Vesicle Release: This dynamic actin network is proposed to act as a physical barrier or scaffold that restrains the fusion of synaptic vesicles with the presynaptic membrane, thereby controlling the rate of neurotransmitter release.[1]

References

Methodological & Application

Application Notes: WSP-1 Staining for Live Cell Imaging of Hydrogen Sulfide

Introduction

WSP-1 is a highly selective and rapidly responsive fluorescent probe designed for the detection of hydrogen sulfide (H₂S) in living cells and biological samples.[1][2] Initially non-fluorescent, this compound undergoes a specific reaction with H₂S, leading to the release of a fluorescent compound that can be visualized using fluorescence microscopy.[1][2] This property makes this compound a valuable tool for researchers and drug development professionals studying the role of H₂S in various physiological and pathological processes. These application notes provide a detailed protocol for using this compound to stain live cells and visualize intracellular H₂S.

Principle of Detection

The detection mechanism of this compound is based on a tandem nucleophilic substitution-cyclization reaction that is highly specific for hydrogen sulfide.[1] In its native state, the fluorophore's fluorescence is quenched. Upon reaction with H₂S, the quenching group is cleaved, and the fluorophore is released, resulting in a significant increase in fluorescence intensity. This "turn-on" response allows for the sensitive detection of H₂S with low background signal.[1]

Data Presentation

| Parameter | Value | Reference |

| Excitation Wavelength (max) | 465 nm | [2] |

| Emission Wavelength (max) | 515 nm | [2] |

| Recommended Stock Solution | 5 mM in anhydrous DMSO | [2] |

| Recommended Working Concentration | 10 - 100 µM | [2][3] |

| Typical Incubation Time | 30 minutes | [2][3] |

Experimental Protocols

Reagent Preparation

This compound Stock Solution (5 mM)

-

Allow the vial of this compound powder to equilibrate to room temperature before opening.

-

Briefly centrifuge the vial to ensure all the powder is at the bottom.

-

Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to achieve a 5 mM stock solution. For example, for 1 mg of this compound (MW: 591.65 g/mol ), add approximately 338 µL of DMSO.

-

Vortex thoroughly to ensure the probe is completely dissolved.

-

Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light. The stock solution is stable for at least three months when stored correctly.[2]

This compound Working Solution